Lipophilicity Differentiation: XLogP3-AA of the Ethylthio‑OCF3 Compound vs. Methylthio and Difluoromethoxy Analogs
The target compound exhibits a computed XLogP3-AA of 5.7 [1]. In comparison, the structurally related 2-(methylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (PubChem CID 49672670, inferred analog based on available CAS registry data from non-excluded sources) is expected to have a lower XLogP due to the loss of one methylene unit, while the 1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-phenyl-1H-imidazole analog would have a modest reduction in logP from the replacement of -OCF3 with -OCHF2. Although precise head-to-head experimental logP values are not publicly available, the computed difference of approximately 0.3–0.5 log units between ethylthio and methylthio congeners is a class-level inference based on established fragment constant contributions.
| Evidence Dimension | Computed XLogP3-AA (lipophilicity surrogate) |
|---|---|
| Target Compound Data | 5.7 |
| Comparator Or Baseline | Methylthio analog: ~5.2–5.4 (estimated); Difluoromethoxy analog: ~5.4–5.6 (estimated) |
| Quantified Difference | Estimated ΔlogP of 0.3–0.5 between target and methylthio analog |
| Conditions | PubChem computed XLogP3-AA (2025 release); class-level estimation for comparator values based on fragment constant rationale |
Why This Matters
Higher lipophilicity can influence membrane permeability and non-specific binding profiles, making the ethylthio derivative distinct in cellular or in vivo ADME contexts relative to its methylthio counterpart.
- [1] PubChem. Compound Summary for CID 49672671, 2-(ethylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole. National Center for Biotechnology Information, 2025. View Source
